molecular formula C6H9N3 B14267468 4-Ethyl-6-methyl-1,2,3-triazine CAS No. 135634-96-7

4-Ethyl-6-methyl-1,2,3-triazine

Cat. No.: B14267468
CAS No.: 135634-96-7
M. Wt: 123.16 g/mol
InChI Key: OJUBJEPTCLRFOR-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyl-1,2,3-triazine is a heterocyclic compound belonging to the triazine family Triazines are six-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methyl-1,2,3-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with methyl isocyanate under reflux conditions can yield the desired triazine compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. Key factors in industrial synthesis include the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methyl-1,2,3-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-6-methyl-1,2,3-triazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-ethyl-6-methyl-1,2,3-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Properties

CAS No.

135634-96-7

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

4-ethyl-6-methyltriazine

InChI

InChI=1S/C6H9N3/c1-3-6-4-5(2)7-9-8-6/h4H,3H2,1-2H3

InChI Key

OJUBJEPTCLRFOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=NC(=C1)C

Origin of Product

United States

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